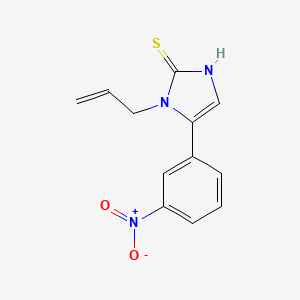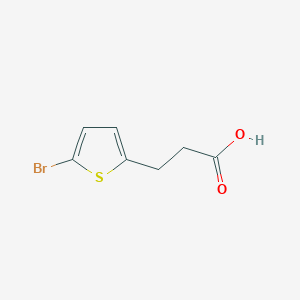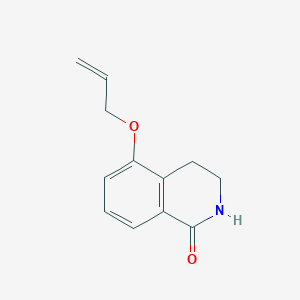
4-Bromo-2,6,8-trimethylquinoline
説明
4-Bromo-2,6,8-trimethylquinoline is a type of halogenated heterocycle . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-Bromo-2,6,8-trimethylquinoline often involves the use of β-diketone substrates . The Combes quinoline synthesis, for example, uses a β-diketone substrate and anilines to form substituted quinolines .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6,8-trimethylquinoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction mechanism of quinoline synthesis involves three major steps: the protonation of the oxygen on the carbonyl in the β-diketone, a nucleophilic addition reaction with the aniline, and an E2 mechanism, which causes a molecule of water to leave .Physical And Chemical Properties Analysis
4-Bromo-2,6,8-trimethylquinoline is a solid substance . Its empirical formula is C12H12BrN , and its molecular weight is 250.13 .科学的研究の応用
Selective Synthesis of Quinoline Derivatives
4-Bromo-2,6,8-trimethylquinoline is instrumental in the selective synthesis of quinoline derivatives, a process crucial for creating compounds with varied biological activities. Şahin et al. (2008) demonstrated its role in efficient, one-pot synthesis methods, yielding high-value bromoquinolines and other derivatives through bromination reactions and lithium–halogen exchange reactions. This synthetic versatility is pivotal in medicinal chemistry, facilitating the creation of diverse molecular architectures (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Inhibitor Development for Epidermal Growth Factor Receptor
4-Bromo-2,6,8-trimethylquinoline derivatives have shown significant promise as inhibitors for the epidermal growth factor receptor (EGFR), a critical target in cancer treatment. Bridges et al. (1996) explored the structure-activity relationship of these derivatives, revealing their potent inhibitory effects on EGFR's tyrosine kinase activity. This research underscores the potential of 4-Bromo-2,6,8-trimethylquinoline in developing new therapeutic agents for cancer treatment (Bridges, Zhou, Cody, Rewcastle, McMichael, Showalter, Fry, Kraker, & Denny, 1996).
Photochemistry and Photolabile Protecting Groups
The compound's derivatives, such as brominated hydroxyquinolines, are pivotal in photochemistry, serving as photolabile protecting groups. Fedoryak and Dore (2002) highlighted the use of these derivatives in developing new photolabile protecting groups with improved properties over existing ones, indicating their significance in photochemical studies and potential applications in controlled drug delivery and release (Fedoryak & Dore, 2002).
Applications in Organic Synthesis and Ligand Development
4-Bromo-2,6,8-trimethylquinoline is also a key player in organic synthesis, aiding in the development of ligands for protein domains like Src homology 3. Smith, Jones, Booker, and Pyke (2008) demonstrated its utility in the synthesis of novel quinoline derivatives with enhanced binding affinity, contributing to our understanding of protein-protein interactions and the development of therapeutic agents (Smith, Jones, Booker, & Pyke, 2008).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2,6,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFZRRHKAPRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653709 | |
| Record name | 4-Bromo-2,6,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6,8-trimethylquinoline | |
CAS RN |
1070879-60-5 | |
| Record name | Quinoline, 4-bromo-2,6,8-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-Fluorophenoxy)phenyl]propanoic acid](/img/structure/B1517361.png)


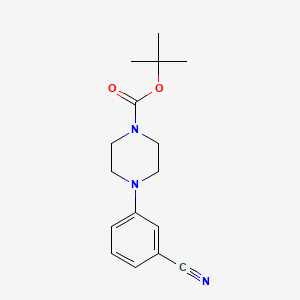
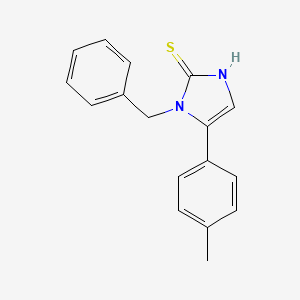
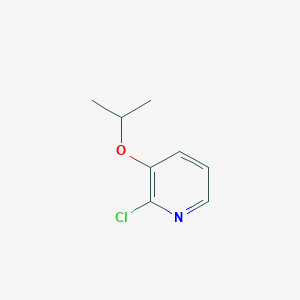
![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)
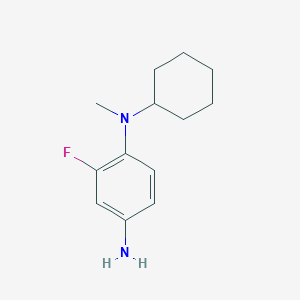
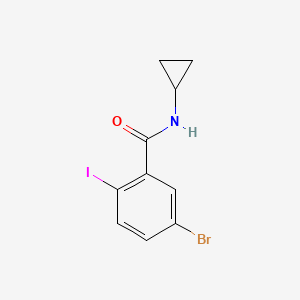
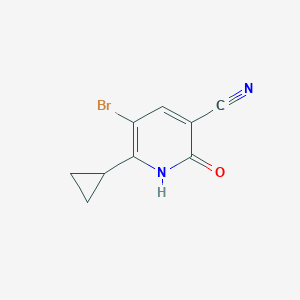
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)
